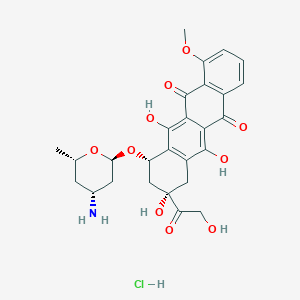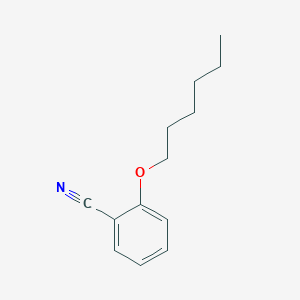
4-Hydroxyphenylacetylglycine
概要
説明
4-Hydroxyphenylacetylglycine is phenylacetylglycine hydroxylated at the phenyl C-4 position. It has a role as a mouse metabolite. It is a monocarboxylic acid amide, a monocarboxylic acid, and a N-acylglycine .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyphenylacetylglycine is C10H11NO4 . It is functionally related to phenylacetylglycine .
Chemical Reactions Analysis
4-Hydroxyphenylacetylglycine is functionally related to phenylacetylglycine . It is shown that this enzyme enjoys a relatively broad substrate specificity, which allows the conversion of a number of non-natural phenolic compounds .
Physical And Chemical Properties Analysis
The molecular formula of 4-Hydroxyphenylacetylglycine is C10H11NO4, and its molecular weight is 209.20 g/mol .
科学的研究の応用
Traditional Chinese Medicine and Gut Microbiota Modulation
4-Hydroxyphenylacetylglycine: has been studied in the context of traditional Chinese medicine (TCM) for its potential effects on gut microbiota and host metabolism. In a study involving experimental colitis in rats, it was found that certain TCM herbs could influence the levels of 4-Hydroxyphenylacetylglycine , suggesting its role in the metabolic pathways affected by TCM .
Metabolic Profiling and Disease Biomarkers
In the field of metabolomics, 4-Hydroxyphenylacetylglycine serves as a metabolic biomarker. It has been identified in studies investigating the metabolic profiles of diseases like Crohn’s Disease, where its levels were correlated with disease status and microbial composition .
Synthetic Biology and Drug Development
The compound plays a role in synthetic biology, particularly in drug discovery and production. Synthetic biology utilizes engineered biological systems for specific purposes, and 4-Hydroxyphenylacetylglycine could be involved in the synthesis of new compounds or as a starting material for drug development processes .
Biotechnology and Enzyme Function
In biotechnological research, 4-Hydroxyphenylacetylglycine is relevant for studying enzyme functions and interactions. It can be used to investigate the activity of enzymes involved in metabolic pathways, potentially leading to the development of new biotechnological applications .
Pharmacology and Drug Mechanisms
Pharmacologically, 4-Hydroxyphenylacetylglycine may be involved in the mechanisms of action of drugs. Understanding its role in pharmacodynamics could provide insights into how drugs interact with biological systems and lead to the development of more effective therapeutic agents .
Environmental Science and Pollutant Impact
Environmental science research has explored the impact of compounds like 4-Hydroxyphenylacetylglycine on ecosystems. Its presence and levels in environmental samples can indicate the exposure and effects of pollutants on living organisms .
Safety and Hazards
将来の方向性
作用機序
Target of Action
4-Hydroxyphenylacetylglycine is an acyl glycine and an endogenous human metabolite . It is a metabolite of tyramine, a tyrosine-derived endogenous monoamine
Mode of Action
It is known to be a molecular entity capable of donating a hydron to an acceptor (bronsted base)
Biochemical Pathways
As a metabolite of tyramine, it may be involved in the metabolic pathways related to tyramine metabolism .
Pharmacokinetics
As an endogenous metabolite, it is likely to be well-absorbed and distributed in the body . More research is needed to understand its metabolism and excretion, as well as its impact on bioavailability.
Result of Action
As a Bronsted acid, it may participate in reactions involving proton donation
Action Environment
As an endogenous metabolite, its action may be influenced by various physiological factors .
特性
IUPAC Name |
2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDWYIPKSSNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331519 | |
| Record name | 4-Hydroxyphenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxyphenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxyphenylacetylglycine | |
CAS RN |
28116-23-6 | |
| Record name | p-Hydroxyphenylacetylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28116-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyphenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding increased 4-hydroxyphenylacetylglycine levels in urine after cranberry juice consumption?
A1: The research article [] identifies 4-hydroxyphenylacetylglycine as one of several endogenous metabolites with altered urinary excretion following cranberry juice consumption in young women. While the exact mechanism is not elucidated in the study, the authors propose that these metabolic modifications could contribute to the recognized health benefits of cranberry juice, particularly its association with protection against urinary tract infections. Further research is needed to understand the specific role of 4-hydroxyphenylacetylglycine in this context.
Q2: Does the presence of 4-hydroxyphenylacetylglycine in urine after cranberry juice consumption have any connection to the identified exogenous metabolites?
A2: The study [] observed increased excretion of both endogenous metabolites like 4-hydroxyphenylacetylglycine and exogenous metabolites like quinic acid and various phenolic compounds after cranberry juice consumption. While a direct connection between the two is not explicitly established in this particular research, it is plausible that the metabolism of cranberry-derived compounds could influence endogenous metabolic pathways, leading to alterations in the levels of compounds like 4-hydroxyphenylacetylglycine. Further investigation is required to confirm any direct links and understand the underlying mechanisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)








